5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Description
The compound is a derivative of pyrazolone, a class of organic compounds with a 5-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom . Pyrazolones are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, antipyretic, and antimicrobial effects .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 5-(hydroxymethyl)furfural (HMF), have been produced by the acid-catalyzed dehydration of biomass-derived hexoses . The synthesis of novel biomass-based vinyl polymers from 5-(hydroxymethyl)furfural (HMF) as the starting material was also reported .Scientific Research Applications
Synthesis and Characterization
5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a key intermediate in the synthesis of various novel compounds. For instance, it is used in the synthesis of novel ethoxyphthalimide derivatives of pyrazolo[3,4‐c]pyrazoles, which are synthesized by condensation reactions and are characterized by spectral data like IR, NMR, and mass spectrometry (Sharma et al., 2008). Another study involves the synthesis of 4-Arylhydrazono-3-methoxymethyl-2-pyrazolin-5-ones, where the compound is used as a reactant and characterized by spectral and elemental analysis (Ergença et al., 2001).
Catalysis and Green Chemistry
The compound is also used in green chemistry applications. For instance, it is involved in one-pot multicomponent synthesis using environmentally friendly biopolymer-based solid acid catalysts (Mosaddegh et al., 2010). This approach emphasizes the development of benign chemical processes and technologies.
properties
IUPAC Name |
5-(methoxymethyl)-2-phenyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-8-9-7-11(14)13(12-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGGKXZLAROCKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C(=O)C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |
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